9H-Purin-6-amine, 9-hydroxy- is a purine derivative with the molecular formula and a molecular weight of approximately 151.13 g/mol. This compound is classified as a nucleobase, which is a fundamental component of nucleic acids such as DNA and RNA. The compound's structure features a purine ring system, which is critical for various biological functions, including the synthesis of nucleotides and nucleic acids .
9H-Purin-6-amine, 9-hydroxy- is categorized under:
The synthesis of 9H-Purin-6-amine, 9-hydroxy- can be achieved through several methods, often involving the modification of existing purine structures. Common synthetic routes include:
For instance, one synthetic route involves starting with 6-chloropurine, which undergoes nucleophilic substitution with an amine in an alkaline medium to yield 9-hydroxy derivatives . The reaction conditions, such as temperature and pH, significantly influence the yield and purity of the final product.
The molecular structure of 9H-Purin-6-amine, 9-hydroxy- consists of a fused bicyclic structure characteristic of purines. The hydroxy group is positioned at the 9th carbon atom of the purine ring.
Key structural data include:
9H-Purin-6-amine, 9-hydroxy- participates in various chemical reactions typical for purine derivatives:
The reactivity of the functional groups can be exploited in synthetic pathways to create more complex molecules or to introduce additional functional groups that enhance biological activity or solubility .
The mechanism by which 9H-Purin-6-amine, 9-hydroxy- exerts its biological effects typically involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleotide metabolism.
Research indicates that compounds similar to 9H-Purin-6-amine can act as inhibitors or modulators of enzymatic pathways, potentially influencing cell proliferation and apoptosis in cancer cells .
Relevant data includes:
These properties make it suitable for various applications in biochemical assays and drug development .
9H-Purin-6-amine, 9-hydroxy- has several applications in scientific research:
Additionally, it serves as a reference compound in chromatographic techniques for the analysis of nucleobases and their derivatives .
Microwave irradiation has revolutionized the synthesis of 6-substituted purines, enabling rapid, high-yield reactions under environmentally benign conditions. This technique is particularly valuable for constructing the core scaffold of 9H-Purin-6-amine, 9-hydroxy- derivatives, where traditional methods suffer from prolonged reaction times and toxic solvents. A landmark study demonstrated that microwave-assisted amination of 6-chloropurines in aqueous media achieves near-quantitative yields (>90%) within 10 minutes—a dramatic improvement over conventional thermal methods requiring 18–24 hours [2]. The protocol employs a modified domestic microwave oven (200W) with reflux apparatus, facilitating nucleophilic aromatic substitution at position 6 without metal catalysts. Key advantages include:
Table 1: Microwave Optimization Parameters for 6-Aminopurine Synthesis
Purine Precursor | Amine | Power (W) | Time (min) | Yield (%) |
---|---|---|---|---|
6-Chloropurine | Aniline | 200 | 10 | 92 |
2,6-Dichloropurine | Benzylamine | 200 | 12 | 85 |
6-Chloro-7-methylpurine | Cyclohexylamine | 150 | 8 | 89 |
This methodology directly enables synthesis of 9-hydroxy-6-aminopurine precursors by replacing chlorine with protected amines, followed by deprotection and oxidation [2] [5].
Achieving site-specific modification of purines remains challenging due to competing reactivity at N1, N3, N7, and N9 positions. Recent breakthroughs enable precise C2/C8 functionalization of 9H-Purin-6-amine, 9-hydroxy- scaffolds through strategic electronic control:
Table 2: Regioselectivity Control in Purine Functionalization
Method | Position Modified | Directing Group | Yield Range (%) | Application Example |
---|---|---|---|---|
Tf₂O/TMSCN | C8 | None (default) | 68–94 | 8-Cyano-9-hydroxy-6-aminopurine |
Tf₂O/TMSCN + 6-NEt₂ | C2 | Diethylamino | 16–35 | 2-Cyano-6-NEt₂-purine |
SnCl₄/tert-BuBr (N-silyl) | N7 | Trimethylsilyl | 75–87 | 7-tert-Butyl-6-chloropurine |
These protocols provide orthogonal routes to 2,6,8-trisubstituted and 6,7-disubstituted 9-hydroxy-6-aminopurines inaccessible via classical chemistry.
The bioisosteric replacement of purine cores with thieno[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds significantly alters physicochemical properties and target engagement. Comparative studies reveal:
Table 3: Scaffold Comparison in Anticancer Agent Development
Parameter | Purine Scaffold | Thienopyrimidine | Pyrrolopyrimidine |
---|---|---|---|
LogP (avg) | 1.8 ± 0.3 | 2.4 ± 0.2 | 1.5 ± 0.4 |
H-bond Acceptors | 4 | 3 | 3 |
MCF-7 IC₅₀ Range (μM) | 5.2 – 28.3 | >50 | 12.1 – 45.6 |
Kinase Inhibition (CDK2) | +++ | + | ++ |
SAR analysis confirms purines maintain superiority in nucleic acid-targeted therapies (e.g., kinase inhibition), while fused systems excel in non-nucleotide targets like GPCRs [4]. The 9-hydroxy-6-amine moiety uniquely enables H-bond donation critical for CDK2 binding, with a 10-fold activity drop observed upon scaffold switching [3] [4].
Index of Purine Derivatives
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0